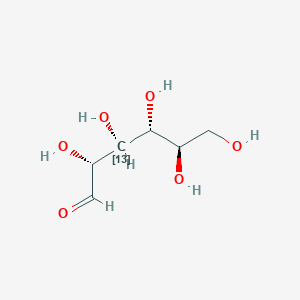
(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the benzyl, methyl, and benzyloxycarbonyl groups. These groups could impact the compound’s stereochemistry and conformation .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino group, once deprotected, could participate in various reactions, such as condensation reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar carboxyl group and the nonpolar benzyl and methyl groups .Applications De Recherche Scientifique
Branched Chain Aldehydes in Food Flavors
Branched aldehydes, originating from amino acids, significantly impact food flavor, especially in fermented and non-fermented products. Understanding their production and degradation pathways is crucial for controlling flavor profiles in food industries. This knowledge is foundational for manipulating similar compounds in food science research, indicating potential applications for related amino acids and their derivatives in enhancing or moderating flavors in food products (Smit, Engels, & Smit, 2009).
Carcinogen Metabolites as Biomarkers
The study of human urinary carcinogen metabolites, including those from tobacco, offers insights into cancer research. This research has led to the development of biomarkers for assessing exposure to carcinogens and the metabolic responses of the human body to these substances. Such studies suggest that derivatives of complex amino acids could serve as markers or therapeutic agents in cancer and tobacco-related disease research (Hecht, 2002).
NMDA Receptors in Neurotransmission
Research into NMDA receptors, which play a key role in excitatory neurotransmission in the brain, underscores the importance of amino acids and their derivatives in neurological function. This area might offer a context for exploring the effects of similar compounds on neurotransmitter systems, potentially leading to applications in neurological disorder treatments (Horak, Petralia, Kaniaková, & Sans, 2014).
Environmental Impact of Parabens
The ubiquity of parabens and their biodegradability present environmental concerns. Research into their occurrence, fate, and behavior in aquatic environments could parallel investigations into the environmental impact of various carboxylic acid derivatives, highlighting the need for sustainable practices in chemical production and usage (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Anti-inflammatory Agents
The synthesis and pharmacological evaluation of benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities point towards the therapeutic potential of complex organic compounds. Such research underlines the importance of synthetic chemistry in developing new therapeutic agents, possibly including derivatives of "(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid" (Raut et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-[benzyl(methyl)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(12-15-8-4-2-5-9-15)13-17(18(22)23)20-19(24)25-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,24)(H,22,23)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQGJRHJSSZLT-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)
![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)

![1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI)](/img/no-structure.png)




![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)

